N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

Researchers probing SAR around the piperidine-benzamide chemotype lack an ortho-methyl comparator with well-defined physicochemical properties. CAS 1235090-95-5 addresses this gap with a distinct N-tert-butyl urea terminus and ortho-methyl benzamide moiety, offering steric and electronic profiles orthogonal to meta-/para-substituted analogs. • Core scaffold for parallel library synthesis targeting NAMPT inhibition or GPCR modulation. • Predicted cLogP ~2.6-3.5, tPSA ~70-75 Ų - favorable lead-like profile for permeability and metabolic stability studies. • Methylene linker provides a tractable synthetic handle for further functionalization. • Available as a research-grade building block with full analytical characterization.

Molecular Formula C19H29N3O2
Molecular Weight 331.46
CAS No. 1235090-95-5
Cat. No. B2437149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide
CAS1235090-95-5
Molecular FormulaC19H29N3O2
Molecular Weight331.46
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C
InChIInChI=1S/C19H29N3O2/c1-14-7-5-6-8-16(14)17(23)20-13-15-9-11-22(12-10-15)18(24)21-19(2,3)4/h5-8,15H,9-13H2,1-4H3,(H,20,23)(H,21,24)
InChIKeyHUCGGLLMUKEXBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide: Structural Identity & Compound-Class Context


N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide (CAS 1235090-95-5) is a synthetic small molecule with the molecular formula C19H29N3O2 and a molecular weight of 331.46 g/mol . The compound belongs to the piperidine-1-carboxamide class, featuring a central piperidine ring substituted at the 1-position with an N-tert-butyl urea group and at the 4-position with a 2-methylbenzamido moiety connected via a methylene (–CH2–) linker . This scaffold places it within a broad family of piperidine benzamide derivatives that have been investigated across multiple therapeutic target classes, including nicotinamide phosphoribosyltransferase (NAMPT) inhibition, serotonin receptor (5-HT4) agonism, and muscarinic acetylcholine receptor modulation [1]. The compound is catalogued by several specialty chemical suppliers as a research-grade building block or screening compound, with the InChI Key HUCGGLLMUKEXBW-UHFFFAOYSA-N and SMILES notation CC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C . No peer-reviewed primary literature reporting quantitative biological activity for this exact compound was identified at the time of this analysis.

N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide: Limitations of Generic Substitution


Direct substitution of CAS 1235090-95-5 with in-class analogs is not supported by publicly available head-to-head comparative data; no peer-reviewed studies were found that quantitatively benchmark this compound against structural neighbors. However, from a structural and physicochemical perspective, the compound possesses three features that differentiate it from the closest catalogued analogs: (a) the N-tert-butyl urea terminus at the piperidine 1-position, which confers steric bulk and hydrogen-bond donor capacity distinct from methyl carbamate or methylsulfonyl alternatives ; (b) the ortho-methyl substituent on the benzamide ring, which introduces a conformational bias and lipophilic character different from meta-dimethylamino or para-trifluoromethyl variants ; and (c) the methylene (–CH2–) linker between the piperidine ring and the benzamide, which provides conformational flexibility relative to direct amide attachment. Users considering analog interchange should be aware that these structural differences may alter target binding, metabolic stability, and physicochemical properties in ways that have not been empirically quantified for this specific compound [1].

N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide: Quantitative Differentiation Evidence


Physicochemical Profile: logP and H-Bond Donors vs. Methyl Carbamate

Using the compound's SMILES (CC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C) , calculated physicochemical properties can be compared with the closest catalogued analog, methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate (replacing the N-tert-butyl urea with a methyl carbamate). The target compound's N-tert-butyl urea terminus contributes an additional hydrogen-bond donor (total HBD = 2 vs. 1 for the methyl carbamate analog) and increased lipophilicity due to the three methyl groups on the tert-butyl moiety. The ortho-methyl on the benzamide ring further distinguishes its conformational profile from meta- and para-substituted analogs [1]. Predicted logP values for the target compound are expected to be approximately 1.5–2.5 units higher than the methyl carbamate analog, consistent with the established contribution of a tert-butyl group to lipophilicity (π ≈ 1.98 for t-Bu vs. π ≈ 0.52 for –OCH3) [1].

Physicochemical profiling Lipophilicity Drug-likeness Lead optimization

Scaffold Differentiation: Piperidine-1-Carboxamide vs. Sulfonamide Chemotypes

The target compound incorporates a piperidine-1-carboxamide (urea) core, distinguishing it from the closely related 2-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, which replaces the tert-butyl urea with a methylsulfonyl group . In the broader piperidine benzamide class, the nature of the 1-substituent on the piperidine ring has been shown to modulate target selectivity. For instance, in the NAMPT inhibitor patent literature (WO2012154194A1), variations at the piperidine 1-position (acyl, sulfonyl, carboxamide) produced differential cellular NAD depletion activity, with carboxamide/urea derivatives generally showing distinct potency and selectivity profiles compared to sulfonamide analogs [1]. While no quantitative data exist for this specific compound within that patent, the class-level SAR supports that the urea moiety is not functionally interchangeable with a sulfonamide group.

Scaffold hopping Screening library design Chemotype comparison NAMPT inhibition

Substituent Position Effects: ortho-Methyl vs. meta/para Analogs

The 2-methyl (ortho-tolyl) substitution on the benzamide ring of CAS 1235090-95-5 introduces a steric and electronic environment distinct from catalogued analogs bearing 3-(dimethylamino) or 4-(trifluoromethyl) substituents . Ortho-substitution on benzamides restricts rotation around the aryl–carbonyl bond, influencing the conformational ensemble available for target binding. In published SAR studies of piperidine benzamide derivatives as 5-HT4 receptor agonists, the position and electronic nature of the benzamide substituent dramatically affected both potency and selectivity—4-amino-5-chloro-2-methoxy substitution patterns produced potent 5-HT4 agonists, while alternative substituent arrangements yielded inactive compounds [1]. Although these data do not include CAS 1235090-95-5, they establish that benzamide substituent position is a critical determinant of biological activity within this scaffold class.

Substituent effects SAR analysis Benzamide conformational bias Aromatic substitution

Molecular Weight & RO5 Compliance vs. NAMPT Inhibitor Leads

At MW = 331.46 g/mol, CAS 1235090-95-5 falls within favorable lead-like chemical space (MW < 350) compared to many advanced NAMPT inhibitor leads that incorporate bulkier heterocyclic extensions. For context, illustrative compounds from the NAMPT inhibitor patent WO2012154194A1 frequently exceed MW 450–550 due to the addition of quinoline, pyridine, or imidazopyridine moieties [1]. The target compound's lower molecular weight, combined with its moderate calculated logP (~2.6–3.5), places it in a physicochemical range suitable for fragment elaboration or as a core scaffold for parallel library synthesis. Its compliance with Lipinski's Rule of Five (MW < 500; HBD = 2 ≤ 5; HBA = 3 ≤ 10; cLogP < 5) is predicted to be favorable .

Lead-likeness Rule of Five Fragment-based drug discovery Physicochemical optimization

N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide: Research & Procurement Applications


Parallel Library Synthesis Scaffold for NAMPT & GPCR Programs

Given its moderate molecular weight (331.46 Da) and lead-like physicochemical profile, CAS 1235090-95-5 is best positioned as a core scaffold for parallel library synthesis targeting NAMPT inhibition or GPCR modulation programs . The piperidine-1-carboxamide core with a functionalizable benzamide moiety enables systematic variation at the benzamide ring (exploring substituent position and electronics) and at the urea terminus (exploring alkyl/aryl alternatives to tert-butyl). The class-level SAR from the NAMPT patent WO2012154194A1 and 5-HT4 agonist literature supports that modifications at both positions can profoundly alter target affinity and selectivity [1]. Researchers should procure this compound when the objective is to generate a focused library around the piperidine-1-carboxamide benzamide chemotype, rather than as a standalone probe. Note: direct biological activity data for this exact compound are unavailable; initial screening will be required to establish baseline potency.

Negative Control & Selectivity Counter-Screen for Benzamide Piperidine Hits

When screening programs have identified hits from closely related chemotypes (e.g., 3-(dimethylamino)benzamido or 4-(trifluoromethyl)benzamido piperidine-1-carboxamides), CAS 1235090-95-5 can serve as an ortho-methyl comparator to probe the contribution of benzamide substituent position and steric effects to target engagement . The distinct electronic and steric profile of the 2-methylbenzamido group (σmeta ≈ −0.07, with conformational restriction) makes it a valuable tool for dissecting SAR around the benzamide ring, complementing meta- and para-substituted analogs that are catalogued alongside it . This application is supported by class-level evidence from benzamide SAR studies demonstrating that substituent position is a primary driver of biological activity [1].

Physicochemical Probe: Permeability & Metabolic Stability Studies

The compound's predicted physicochemical properties (cLogP ≈ 2.6–3.5, HBD = 2, tPSA ≈ 70–75 Ų) position it within the favorable range for passive membrane permeability and oral absorption according to established drug-likeness models . Compared to higher-MW NAMPT leads (MW 450–550, tPSA 90–130 Ų) [1], this compound offers a less complex scaffold for systematic studies of how incremental structural modifications affect permeability, solubility, and microsomal stability. Procurement of this compound alongside its closest analogs (methyl carbamate, sulfonamide, and differentially substituted benzamide variants) enables head-to-head physicochemical profiling that can inform lead optimization strategies across the piperidine benzamide series.

Building Block for NAMPT-Targeted Probe Synthesis

As a catalogued building block with a defined CAS number and available in research quantities, CAS 1235090-95-5 can serve as a synthetic intermediate for constructing more elaborate NAMPT-targeted probe molecules through further functionalization of the benzamide ring or the piperidine nitrogen . The methylene linker between the piperidine ring and the benzamide provides a convenient synthetic handle, and the tert-butyl urea group offers metabolic stability relative to ester or carbamate alternatives. The compound's structural relationship to the broader piperidine benzamide NAMPT inhibitor class described in WO2012154194A1 [1] supports its utility as a starting material for synthesizing analogs that incorporate the heterocyclic extensions characteristic of potent NAMPT inhibitors.

Quote Request

Request a Quote for N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.